
1-Chloro-2-(dichloromethyl)-4-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(dichloromethyl)-4-fluorobenzene is an organic compound with the molecular formula C7H4Cl3F. It is a haloaromatic compound, meaning it contains both halogen and aromatic groups. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-2-(dichloromethyl)-4-fluorobenzene can be synthesized through several methods. One common method involves the chlorination of 4-fluorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds through a free radical mechanism, resulting in the formation of the dichloromethyl group.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are carried out in reactors equipped with efficient cooling systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(dichloromethyl)-4-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include simpler hydrocarbons and alcohols.
Scientific Research Applications
1-Chloro-2-(dichloromethyl)-4-fluorobenzene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(dichloromethyl)-4-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-(dichloromethyl)benzene
- 1-Chloro-2-(dichloromethyl)-3-fluorobenzene
- 1-Chloro-2-(dichloromethyl)-5-fluorobenzene
Uniqueness
1-Chloro-2-(dichloromethyl)-4-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.
Properties
Molecular Formula |
C7H4Cl3F |
|---|---|
Molecular Weight |
213.5 g/mol |
IUPAC Name |
1-chloro-2-(dichloromethyl)-4-fluorobenzene |
InChI |
InChI=1S/C7H4Cl3F/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,7H |
InChI Key |
OYLRSHJLVHGNAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681048.png)

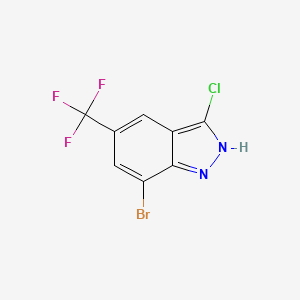
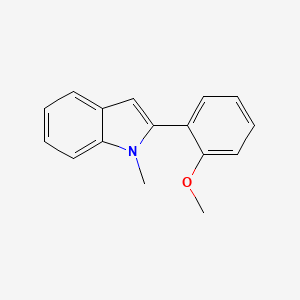
![(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane](/img/structure/B13681086.png)
![2-(4-Fluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13681089.png)
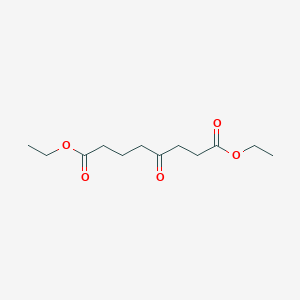
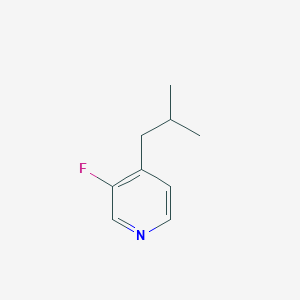
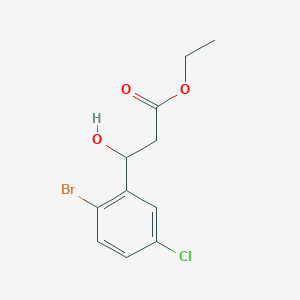
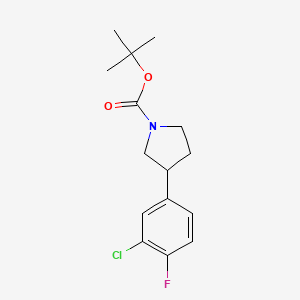
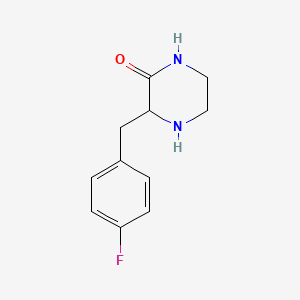
![2-(1,4-Dioxaspiro[4.4]nonan-6-yl)isoindoline-1,3-dione](/img/structure/B13681131.png)
